molecular formula C15H22N6O B2788252 5-ethyl-2-({1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-4-yl}oxy)pyrimidine CAS No. 2380173-34-0

5-ethyl-2-({1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-4-yl}oxy)pyrimidine

Cat. No.: B2788252
CAS No.: 2380173-34-0
M. Wt: 302.382
InChI Key: GYRKGFXISUTHLH-UHFFFAOYSA-N
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Description

5-ethyl-2-({1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-4-yl}oxy)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with an ethyl group and a piperidine ring, which is further substituted with a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-2-({1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-4-yl}oxy)pyrimidine typically involves multiple steps, starting with the preparation of the piperidine and triazole intermediates. The piperidine ring can be synthesized through a cyclization reaction involving appropriate amines and aldehydes under acidic conditions. The triazole ring is often formed via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, using azides and alkynes.

The final step involves the coupling of the piperidine and triazole intermediates with the pyrimidine ring. This can be achieved through nucleophilic substitution reactions, where the piperidine-triazole intermediate reacts with a halogenated pyrimidine derivative in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the cycloaddition and cyclization steps, as well as advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-2-({1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-4-yl}oxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrimidine and triazole rings, using reagents such as halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can introduce various substituents, leading to a wide range of derivatives with different properties.

Scientific Research Applications

5-ethyl-2-({1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-4-yl}oxy)pyrimidine has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the function of specific proteins or enzymes.

    Medicine: The compound has potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways or receptors.

    Industry: It can be used in the production of specialty chemicals, polymers, and other advanced materials.

Mechanism of Action

The mechanism of action of 5-ethyl-2-({1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-4-yl}oxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and piperidine moieties may play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole derivatives: These compounds share the triazole ring and have similar chemical properties and reactivity.

    Piperidine derivatives: Compounds with a piperidine ring exhibit similar structural features and can undergo comparable chemical reactions.

    Pyrimidine derivatives: These compounds have the pyrimidine ring and are often used in similar applications, particularly in medicinal chemistry.

Uniqueness

5-ethyl-2-({1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-4-yl}oxy)pyrimidine is unique due to the combination of its three distinct moieties (pyrimidine, piperidine, and triazole) within a single molecule. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-ethyl-2-[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O/c1-3-12-8-16-15(17-9-12)22-13-4-6-21(7-5-13)10-14-18-11-19-20(14)2/h8-9,11,13H,3-7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYRKGFXISUTHLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)OC2CCN(CC2)CC3=NC=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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